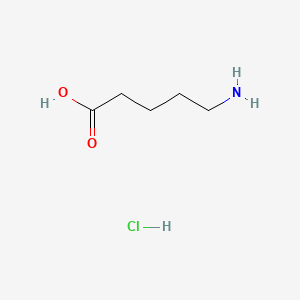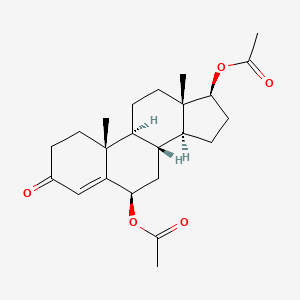
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate is a steroid ester, specifically a derivative of testosterone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate typically involves the acetylation of 6beta,17beta-Dihydroxyandrost-4-en-3-one. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 6beta and 17beta positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is also common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The acetate groups can be replaced with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Acyl chlorides and alcohols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6beta,17beta-Diketone derivatives, while reduction can produce 6beta,17beta-Dihydroxy derivatives with different stereochemistry .
Scientific Research Applications
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroid derivatives.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as CYP3A4 and CYP3A5, which mediate its metabolism. The compound’s effects are mediated through its conversion to active metabolites that interact with androgen receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
11alpha,17beta-Dihydroxyandrost-4-en-3-one diacetate: Another steroid ester with similar structural features but different biological activity.
6beta-Hydroxytestosterone diacetate: A closely related compound with hydroxyl groups at different positions, leading to distinct properties.
Uniqueness
6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate is unique due to its specific hydroxylation pattern and acetylation, which confer distinct chemical and biological properties. Its selective interaction with enzymes and receptors makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
2098-51-3 |
|---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(6R,8R,9S,10R,13S,14S,17S)-6-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O5/c1-13(24)27-20-12-16-17-5-6-21(28-14(2)25)23(17,4)10-8-18(16)22(3)9-7-15(26)11-19(20)22/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20+,21-,22+,23-/m0/s1 |
InChI Key |
UIYVZBDIGKEIAK-XZUVIMIXSA-N |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C |
Key on ui other cas no. |
2098-51-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



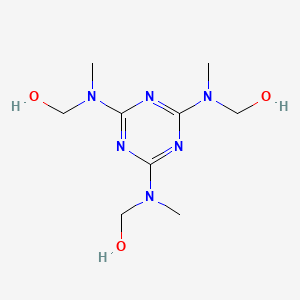


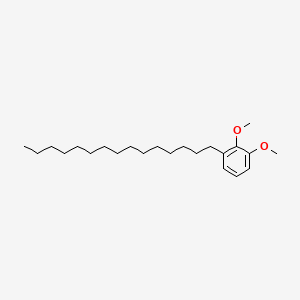

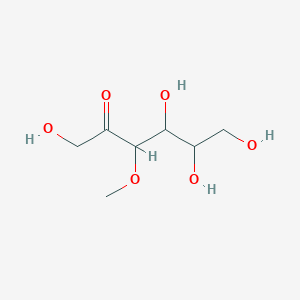
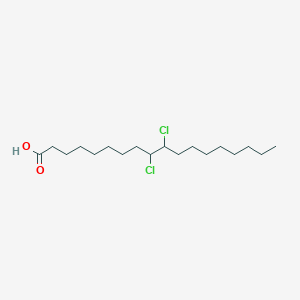




![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)
